molecular formula C10H6O3S B2834078 3-Formyl-1-benzothiophene-5-carboxylic acid CAS No. 1388030-73-6

3-Formyl-1-benzothiophene-5-carboxylic acid

Cat. No.: B2834078
CAS No.: 1388030-73-6
M. Wt: 206.22
InChI Key: ULJMUXZWPPTHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-1-benzothiophene-5-carboxylic acid is an organic compound with the molecular formula C10H6O3S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1-benzothiophene-5-carboxylic acid typically involves the functionalization of the benzothiophene ring. One common method is the Vilsmeier-Haack reaction, which introduces a formyl group into the benzothiophene ring. This reaction involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-benzothiophene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formyl-1-benzothiophene-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-1-benzothiophene-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Formyl-1-benzothiophene-2-carboxylic acid
  • 3-Formyl-2-benzothiophene-5-carboxylic acid
  • 3-Formyl-1-benzothiophene-4-carboxylic acid

Uniqueness

3-Formyl-1-benzothiophene-5-carboxylic acid is unique due to the specific positioning of the formyl and carboxylic acid groups on the benzothiophene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-formyl-1-benzothiophene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3S/c11-4-7-5-14-9-2-1-6(10(12)13)3-8(7)9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJMUXZWPPTHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.